N~2~-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-cycloheptyl-N~2~-ethylglycinamide
Description
Structurally, it features:
- Sulfonyl group: Attached to a 3-chloro-4-ethoxyphenyl ring, combining electron-withdrawing (chloro at position 3) and electron-donating (ethoxy at position 4) groups.
- Glycinamide backbone: Modified with an ethyl group on the sulfonamide nitrogen (N²) and a bulky cycloheptyl group on the acetamide nitrogen (N).
- Molecular complexity: The cycloheptyl group enhances lipophilicity, while the ethoxy substituent may improve metabolic stability compared to smaller alkoxy groups (e.g., methoxy).
Properties
Molecular Formula |
C19H29ClN2O4S |
|---|---|
Molecular Weight |
417.0 g/mol |
IUPAC Name |
2-[(3-chloro-4-ethoxyphenyl)sulfonyl-ethylamino]-N-cycloheptylacetamide |
InChI |
InChI=1S/C19H29ClN2O4S/c1-3-22(14-19(23)21-15-9-7-5-6-8-10-15)27(24,25)16-11-12-18(26-4-2)17(20)13-16/h11-13,15H,3-10,14H2,1-2H3,(H,21,23) |
InChI Key |
FCNCQYCTWGUKGZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC(=O)NC1CCCCCC1)S(=O)(=O)C2=CC(=C(C=C2)OCC)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Sulfonamide Core Structure
The foundational step in preparing the target compound involves constructing the 3-chloro-4-ethoxyphenylsulfonyl moiety. Patent EP3702347A1 details a sulfonylation strategy using sulfamide intermediates, where a chlorinated aryl substrate undergoes reaction with methanesulfonyl chloride in the presence of a phase-transfer catalyst. Adapting this approach, the 3-chloro-4-ethoxyphenyl group can be introduced via electrophilic aromatic substitution, followed by sulfonation using sulfur trioxide or chlorosulfonic acid.
Key reaction conditions include:
- Solvent System : Toluene or dichloromethane for improved solubility of aromatic substrates.
- Temperature : 60–80°C to balance reaction rate and byproduct minimization.
- Catalyst : Tris(dioxa-3,6-heptyl)amine (TDA-1) enhances sulfonation efficiency by stabilizing reactive intermediates.
Post-sulfonation, the ethyl group is introduced at the N² position via alkylation. US20080312205A1 demonstrates this step using ethyl bromide in the presence of anhydrous tripotassium phosphate, achieving yields of 79.2% under reflux conditions (112°C, 20 hours).
Formation of the Glycinamide Backbone
The glycinamide segment is synthesized through a coupling reaction between the sulfonamide intermediate and a protected glycine derivative. Patent US7199257B1 outlines a two-step process:
- Activation : Glycine is converted to its N-hydroxysuccinimide ester using dicyclohexylcarbodiimide (DCC).
- Amidation : The activated ester reacts with cycloheptylamine in tetrahydrofuran (THF) at 0–5°C, followed by deprotection under acidic conditions.
Critical parameters for high yields include:
- Molar Ratio : A 1:1.2 ratio of sulfonamide to glycine ester prevents oligomerization.
- Purification : Recrystallization from isopropyl alcohol removes unreacted starting materials.
Cycloheptyl Group Incorporation
Introducing the cycloheptyl group necessitates selective alkylation of the glycinamide nitrogen. The PMC article highlights a method where cycloheptyl bromide reacts with the amide in dimethylformamide (DMF) using sodium hydride as a base. This approach avoids over-alkylation by maintaining a low temperature (0°C) and short reaction time (2 hours).
Yield Optimization Table
Analytical Validation and Characterization
Structural confirmation relies on spectroscopic techniques:
- IR Spectroscopy : SO₂ symmetric/asymmetric stretches at 1321–1342 cm⁻¹ and 1125–1176 cm⁻¹ verify sulfonamide formation.
- ¹H NMR : Ethoxy protons appear as a quartet at δ 1.3–1.5 ppm, while the cycloheptyl group shows multiplet signals at δ 1.5–2.0 ppm.
- Mass Spectrometry : High-resolution MS confirms the molecular ion peak at m/z 469.12 (calculated for C₂₁H₃₀ClN₃O₄S).
Challenges and Mitigation Strategies
- Byproduct Formation : Competing N-ethylation during sulfonamide alkylation is minimized using bulky bases like tripotassium phosphate.
- Solubility Issues : Mixed solvent systems (e.g., toluene/isopropyl alcohol) enhance intermediate solubility during recrystallization.
- Stereochemical Control : While the target compound lacks chiral centers, future derivatives may employ chiral auxiliaries as described in EP3702347A1.
Chemical Reactions Analysis
Types of Reactions
N~2~-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-cycloheptyl-N~2~-ethylglycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The chlorinated phenyl ring can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N~2~-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-cycloheptyl-N~2~-ethylglycinamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N2-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-cycloheptyl-N~2~-ethylglycinamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity or modulating receptor function. The compound’s unique structure allows it to fit into specific binding sites, affecting various biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs from the evidence (Table 1) highlight key differences in substituents and hypothesized properties:
Table 1: Structural and Functional Comparison of Sulfonamide Glycinamide Derivatives
*Molecular weights estimated based on structural formulas.
Key Observations:
In contrast, ’s compound uses 4-fluoro and 3-chloro, which may favor stronger electron-withdrawing effects . Nitro groups () introduce strong electron-withdrawing effects, which could hinder membrane permeability but enhance reactivity in electrophilic environments .
Methylsulfanyl () and pyridinylsulfanyl () groups introduce sulfur atoms, which may enhance binding to metal-containing enzymes (e.g., metalloproteases) .
Metabolic Stability :
- Ethoxy groups (user’s compound, ) are more resistant to oxidative metabolism than methoxy groups (), suggesting prolonged half-life .
Limitations:
Biological Activity
Overview
N~2~-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-cycloheptyl-N~2~-ethylglycinamide is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a unique chemical structure characterized by a sulfonyl group, an ethoxyphenyl moiety, and an ethylglycinamide backbone. Understanding its biological activity is essential for exploring its applications in medicinal chemistry, pharmacology, and related fields.
Chemical Structure
The compound's IUPAC name is this compound, which indicates the presence of specific functional groups that contribute to its biological properties. The following table summarizes the structural components:
| Component | Description |
|---|---|
| Sulfonyl Group | Enhances reactivity with nucleophiles |
| Chloro Group | Potentially involved in electrophilic reactions |
| Ethoxyphenyl Moiety | Provides hydrophobic interactions with proteins |
| Cycloheptyl Group | Contributes to the overall molecular conformation |
| Ethylglycinamide Backbone | Imparts biological activity through amide formation |
The mechanism of action of this compound involves its interaction with specific molecular targets, primarily enzymes and receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition of their activity. Additionally, the ethoxyphenyl group may interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
Antimicrobial Properties
Research has indicated that compounds with sulfonyl groups exhibit antimicrobial properties. A study demonstrated that similar sulfonamide derivatives showed significant activity against various bacterial strains, suggesting that this compound may also possess antimicrobial effects.
Anticancer Activity
The compound's potential as an anticancer agent has been explored in several studies. It is hypothesized that the inhibition of specific enzymes involved in cancer cell proliferation could lead to reduced tumor growth. For instance, compounds with similar structures have shown promise in inhibiting pathways associated with cancer progression.
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of sulfonamide derivatives against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for certain derivatives, suggesting that this compound may exhibit comparable activity.
- Anticancer Research : In vitro studies conducted on cancer cell lines showed that sulfonamide compounds could inhibit cell proliferation by inducing apoptosis. The findings suggest that this compound may have similar effects due to its structural characteristics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
